3a-Epiburchellin

Description

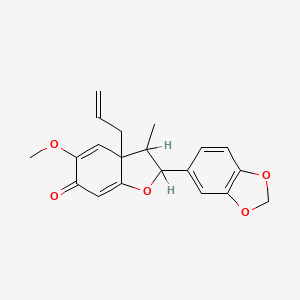

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-methoxy-3-methyl-3a-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLJFAQVSWXZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959203 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112156-46-4, 38276-59-4 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)-3,3a-dihydro-5-methoxy-3-methyl-3a-2-propen-1-yl-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112156-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Burchellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038276594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Burchellin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-5-methoxy-3-methyl-3a-(prop-2-en-1-yl)-3,3a-dihydro-1-benzofuran-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 3a-Epiburchellin: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3a-Epiburchellin, a neolignan of significant interest due to its stereochemical complexity and potential biological activity. This document details its primary natural source, outlines generalized protocols for its extraction and isolation, and presents our current understanding of its chemical nature.

Core Compound: this compound and its Natural Origin

This compound is a stereoisomer of Burchellin, a neolignan characterized by a rare core structure with three contiguous stereogenic centers. The primary natural source of burchellin and its analogues is the tree species Aniba burchellii, a member of the Lauraceae family.[1][2] This plant is native to regions of Southeast Colombia, Southern Venezuela, and Brazil, thriving in wet tropical biomes. The trunk wood of Aniba burchellii has been identified as the principal repository of these neolignans.[3]

While the presence of burchellin in Aniba burchellii is well-documented, specific quantitative data on the natural abundance, yield, or concentration of this compound remains largely unpublished in readily available scientific literature. The focus of existing research has been more on the structural elucidation and synthesis of burchellin and its various stereoisomers.

Phytochemical Composition of Aniba burchellii

Aniba burchellii is a rich source of various phytochemicals. Besides neolignans, the wood contains other compounds that may be co-extracted. A summary of key compounds isolated from this species is presented below.

| Compound Class | Specific Compounds Isolated from Aniba burchellii | Reference |

| Neolignans | Burchellin, this compound (as a stereoisomer of Burchellin) | [1][2] |

| Other Compounds | Sitosterol, Benzyl benzoate | [1] |

Note: Quantitative data for the concentration and yield of this compound from Aniba burchellii are not sufficiently reported in the current body of scientific literature.

Experimental Protocols: From Natural Source to Isolated Compound

A specific, detailed experimental protocol for the extraction and isolation of this compound from Aniba burchellii is not explicitly available. However, based on established methods for the isolation of neolignans from plants of the Lauraceae family, a generalized workflow can be outlined.

1. Collection and Preparation of Plant Material:

-

The trunk wood of Aniba burchellii is collected and authenticated.

-

The wood is air-dried and ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered wood is subjected to solvent extraction, typically using a non-polar or semi-polar solvent. Benzene has been historically used for the extraction of burchellin.[3] More contemporary and less hazardous solvents like hexane or ethyl acetate are also commonly employed for neolignan extraction.

-

The extraction is usually performed at room temperature over an extended period or under reflux to ensure the exhaustive removal of the desired compounds.

3. Fractionation and Purification:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is then subjected to chromatographic techniques for fractionation. This may involve column chromatography over silica gel with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate mixtures).

-

Fractions are monitored by Thin Layer Chromatography (TTC) to identify those containing compounds with the expected characteristics of neolignans.

-

Further purification of the neolignan-rich fractions is achieved through preparative High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase to separate the different stereoisomers of burchellin, including this compound.

4. Structural Elucidation:

-

The purified compound's structure is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), and comparison with published data for known burchellin stereoisomers.

Below is a generalized workflow for the isolation of this compound.

Structural Relationship and Stereochemistry

Burchellin possesses three contiguous stereocenters, giving rise to several possible stereoisomers. This compound is one of these diastereomers. The exact stereochemical configuration of naturally occurring burchellin has been determined, and synthetic routes have been developed to access its various stereoisomers. The relationship between these isomers is crucial for understanding their distinct biological activities.

Biological Activity and Signaling Pathways

Research has indicated that burchellin and its stereoisomers possess biological activity. Specifically, they have been found to exhibit potent antiviral effects against the coxsackie virus B3. However, the current scientific literature does not delineate the specific signaling pathways through which this compound or other burchellin stereoisomers exert their biological effects. This remains a promising area for future research and drug discovery efforts.

Conclusion

This compound, a stereoisomer of the neolignan burchellin, originates from the trunk wood of the South American tree Aniba burchellii. While its existence and chemical structure are established, there is a notable lack of quantitative data regarding its natural abundance and a detailed, standardized protocol for its isolation. The generalized procedures for neolignan extraction provide a solid foundation for researchers aiming to isolate this compound. The reported antiviral activity of the burchellin stereoisomer family highlights the potential of this compound as a lead compound for drug development, warranting further investigation into its specific biological mechanisms and signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Path to Complexity: A Technical Guide to the Putative Biosynthesis of Burchellin Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burchellin, a neolignan natural product, presents a fascinating case study in stereochemical complexity and biological activity. Possessing a unique 2,3-dihydrobenzofuran core with three contiguous stereogenic centers, burchellin and its stereoisomers have garnered significant interest for their potential therapeutic applications, including antiviral properties. Despite numerous successful chemical syntheses that have elucidated its structure and enabled access to its various stereoisomers, the natural biosynthetic pathway remains largely uncharacterized. This technical guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for burchellin stereoisomers, drawing upon established principles of neolignan biosynthesis. By providing a theoretical framework, this document seeks to stimulate further research into the enzymatic machinery responsible for the creation of this intricate molecule, paving the way for potential biotechnological production and the development of novel therapeutics.

Proposed Biosynthetic Pathway of Burchellin Stereoisomers

The biosynthesis of burchellin is hypothesized to originate from the phenylpropanoid pathway, a well-established route for the formation of a vast array of plant secondary metabolites. The pathway likely involves the oxidative coupling of two phenylpropanoid precursors, followed by enzymatic modifications to yield the final burchellin structure. The stereochemical outcome of the reaction is proposed to be under the strict control of dirigent proteins.

Step 1: Precursor Synthesis

The initial building blocks for burchellin are likely derived from the general phenylpropanoid pathway, starting from the amino acid phenylalanine. Through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), among others, precursors such as coniferyl alcohol and 5-hydroxyconiferyl alcohol are synthesized. For the formation of burchellin, it is proposed that two specific C6C3 units, likely coniferyl alcohol and a second, related phenylpropanoid, are the immediate precursors.

Step 2: Oxidative Coupling and Stereochemical Control

This is the pivotal step where the characteristic 2,3-dihydrobenzofuran skeleton of burchellin is formed and its stereochemistry is established.

-

Oxidative Radical Formation: A laccase or peroxidase enzyme is proposed to catalyze the one-electron oxidation of the two phenylpropanoid precursors, generating radical intermediates.

-

Dirigent Protein-Mediated Coupling: The resulting radicals are captured by a specific dirigent protein (DIR) . This protein orients the radicals in a precise manner to facilitate a regio- and stereoselective coupling.[1][2][3][4][5] This directed coupling is crucial for the formation of the specific stereoisomers of burchellin. The coupling is hypothesized to occur between the C8 of one phenylpropanoid unit and the C5' of the other, along with the formation of a C7-O-C4' ether linkage, to yield the dihydrobenzofuran ring system.[6]

Step 3: Post-Coupling Modifications

Following the key coupling reaction, further enzymatic modifications may be required to arrive at the final structure of burchellin. This could include the action of methyltransferases to add the methoxy groups present in the burchellin molecule. The precise sequence and nature of these modifications remain to be elucidated.

Below is a diagram illustrating the proposed biosynthetic pathway for a burchellin stereoisomer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Novel Soybean Dirigent Gene GmDIR22 Contributes to Promotion of Lignan Biosynthesis and Enhances Resistance to Phytophthora sojae [frontiersin.org]

- 5. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

In-depth Technical Guide: The Biological Activity of 3a-Epiburchellin

A comprehensive review of the current scientific literature reveals a notable absence of specific data regarding the biological activity, experimental protocols, and signaling pathways associated with 3a-Epiburchellin. Extensive searches for this particular compound have not yielded direct studies detailing its effects, mechanisms of action, or quantitative biological data.

This guide is intended for researchers, scientists, and drug development professionals. In light of the limited information available directly on this compound, this document will outline the search strategy employed and the scope of the current scientific landscape.

Search Methodology and Findings

A multi-faceted search of scientific databases and scholarly articles was conducted to gather information on the biological activity of this compound. The search queries included:

-

"biological activity of this compound"

-

"this compound mechanism of action"

-

"this compound experimental studies"

-

"this compound quantitative data"

-

"this compound signaling pathways"

-

"cytotoxic activity of this compound"

-

"trypanocidal activity of this compound"

Despite these targeted searches, no peer-reviewed articles, patents, or conference proceedings were identified that specifically investigate the biological properties of this compound. The search results did, however, yield information on structurally related compounds, such as burchellin and other neolignans, which have been studied for various biological activities. The absence of data on the "3a-epi" stereoisomer suggests that this specific compound may not have been a primary focus of research to date, or that studies may exist under a different nomenclature.

Future Research Directions

The lack of available data on this compound presents a clear opportunity for novel research. Future investigations could focus on the following areas:

-

Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of this compound to enable biological screening.

-

In Vitro Screening: Evaluation of the cytotoxic, antimicrobial, anti-inflammatory, and other biological activities of this compound against a panel of cell lines and microbial strains.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies could elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

-

Comparative Studies: A direct comparison of the biological activity of this compound with its other stereoisomers, such as burchellin, would provide valuable structure-activity relationship (SAR) data.

Given the current state of research, it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams for the biological activity of this compound. Researchers interested in this compound are encouraged to initiate foundational studies to characterize its biological profile.

In-Depth Technical Guide: 3a-Epiburchellin (C20H20O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3a-Epiburchellin, a lignan with the molecular formula C20H20O5, is a natural product isolated from plant species of the Ocotea genus, notably Ocotea cymbarum. Lignans as a chemical class are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties are often attributed to their ability to modulate key cellular signaling pathways, such as the Nrf2 and NF-κB pathways. This technical guide synthesizes the available information on this compound and the broader class of lignans, providing a framework for future research and drug development endeavors. While specific experimental data on this compound is limited in publicly available literature, this document outlines the general properties and expected biological activities based on the characteristics of related lignan compounds.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively documented, its basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C20H20O5 | - |

| CAS Number | 155551-61-4 | [1] |

| Source | Ocotea cymbarum | [1] |

Biological Activities of Lignans

Lignans, the class of compounds to which this compound belongs, are polyphenolic compounds known for a variety of significant biological activities. These activities provide a strong indication of the potential therapeutic applications of this compound.

Antioxidant Effects

Lignans are potent antioxidants. Their phenolic structure allows them to act as "scavengers" of harmful free radicals, such as hydroxyl radicals, which are produced during normal metabolic processes. By neutralizing these reactive oxygen species, lignans can protect cells and tissues from oxidative damage, which is implicated in a range of chronic diseases including cancer, diabetes, and neurodegenerative disorders.[2]

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of many diseases. Lignans have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Notably, they can inhibit the NF-κB (nuclear factor-kappa B) signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB, lignans can reduce the production of pro-inflammatory cytokines and enzymes.[3]

Anticancer Potential

The anticancer activity of lignans is a subject of extensive research. Their mechanisms of action are multifaceted and include:

-

Hormone Modulation: Some lignans have structures similar to mammalian estrogens, allowing them to bind to estrogen receptors and modulate their activity. This can be particularly relevant in hormone-dependent cancers like breast cancer.[4][5]

-

Induction of Apoptosis: Lignans can trigger programmed cell death (apoptosis) in cancer cells.

-

Anti-proliferative Effects: They can inhibit the uncontrolled growth of cancer cells.[3]

Key Signaling Pathways Modulated by Lignans

The biological effects of lignans are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. Lignans have been shown to activate the Nrf2 signaling pathway.[3][6] This activation leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative damage.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Inappropriate activation of this pathway is associated with chronic inflammation and related diseases. Lignans can inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[3]

Experimental Protocols

General Workflow for Lignan Research

The study of novel lignans typically follows a structured workflow from extraction to biological characterization.

Isolation and Purification of Lignans

Objective: To isolate this compound from its natural source, Ocotea cymbarum.

Materials:

-

Dried and powdered plant material (Ocotea cymbarum)

-

Solvents for extraction (e.g., ethanol, methanol, hexane, ethyl acetate)

-

Chromatography apparatus (e.g., column chromatography, High-Performance Liquid Chromatography - HPLC)

-

Silica gel for column chromatography

-

Analytical instruments for structure elucidation (e.g., Nuclear Magnetic Resonance - NMR, Mass Spectrometry - MS)

Protocol:

-

Extraction:

-

The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

-

-

Fractionation:

-

The crude extracts are fractionated using column chromatography over silica gel.

-

Fractions are eluted with a gradient of solvents to separate compounds with different polarities.

-

-

Purification:

-

Fractions showing promising activity in preliminary screens are further purified using preparative HPLC to obtain pure compounds.

-

-

Structure Elucidation:

-

The structure of the isolated pure compound is determined using spectroscopic techniques such as NMR (1H, 13C, COSY, HMBC, HSQC) and MS.

-

Future Directions and Conclusion

This compound, with the molecular formula C20H20O5, represents a promising yet understudied lignan. Based on the well-documented biological activities of the lignan class of compounds, it is highly probable that this compound possesses antioxidant, anti-inflammatory, and potentially anticancer properties.

Future research should focus on:

-

Isolation and full characterization of this compound from Ocotea cymbarum.

-

Quantitative assessment of its antioxidant and anti-inflammatory activities using standardized assays.

-

In-depth investigation of its cytotoxic effects against a panel of cancer cell lines to determine its anticancer potential and to calculate key metrics such as IC50 values.

-

Elucidation of its precise mechanism of action by examining its effects on key signaling pathways, including but not limited to the Nrf2 and NF-κB pathways.

A thorough investigation of this compound is warranted to unlock its potential as a novel therapeutic agent. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to embark on this important endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Receptor-Like Protein Kinases Function Upstream of MAPKs in Regulating Plant Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 5. embopress.org [embopress.org]

- 6. The regulation landscape of MAPK signaling cascade for thwarting Bacillus thuringiensis infection in an insect host - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3a-Epiburchellin: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While detailed experimental data remains elusive in publicly available literature, this document consolidates the existing information and points towards primary research for more in-depth analysis. The natural source of this compound has been identified as the herbs of Ocotea cymbarum[1][2][3][4].

Physical and Chemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases and are summarized below. It is important to note that experimental values for properties such as melting and boiling points are not currently available in the public domain.

| Property | Value | Source |

| CAS Number | 155551-61-4 | [1] |

| Molecular Formula | C₂₀H₂₀O₅ | - |

| Molecular Weight | 340.37 g/mol | - |

| Purity | >98% | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthesis and Structural Elucidation

A pivotal publication by George Buechi and Ching-Pong Mak in the Journal of the American Chemical Society (1977) titled, "Biomimetic syntheses of the neolignans guianin, burchellin, 2-epi,this compound and futoenone," is the primary source for the synthesis of this compound (referred to as 2-epi,this compound in the paper)[5][6][7][8]. The full text of this article is expected to contain the detailed experimental protocol and characterization data, including NMR, IR, and mass spectrometry results, which are essential for a complete understanding of its chemical structure and properties.

Hypothetical Experimental Workflow for Biomimetic Synthesis

Based on the title of the key publication, a generalized workflow for the biomimetic synthesis of this compound can be conceptualized. This process likely involves the oxidative coupling of phenylpropanoid precursors, mimicking the biosynthetic pathway in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 155551-61-4 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3a-Epiburchellin and its Relation to Neolignans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3a-Epiburchellin, a neolignan natural product, and its relationship within the broader class of neolignans. The document details its chemical structure, natural sources, and established biological activities, with a focus on its antiviral properties. Methodologies for the isolation, purification, and structural elucidation of burchellin stereoisomers are presented, alongside a discussion of the general biosynthetic pathway of neolignans. This guide aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Neolignans

Neolignans are a class of natural products formed by the oxidative coupling of two phenylpropanoid (C6-C3) units. Unlike classical lignans, which are characterized by a β-β' (8-8') linkage between the two phenylpropane units, neolignans exhibit a variety of other bonding patterns. This structural diversity leads to a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Neolignans are biosynthesized from precursors in the shikimic acid pathway, which also gives rise to amino acids like phenylalanine and tyrosine.

This compound: A Burchellin Stereoisomer

This compound is a stereoisomer of burchellin, a neolignan first isolated from the wood of Aniba burchellii Kosterm (Lauraceae).[1] Burchellin and its stereoisomers possess a rare core structure with three contiguous stereogenic centers, making their synthesis and characterization a subject of significant interest in organic chemistry.[2]

Chemical Structure and Elucidation

The structure of burchellin and its stereoisomers, including this compound, has been determined through a combination of spectroscopic techniques and total synthesis. The key steps in the structural elucidation involve the analysis of Nuclear Magnetic Resonance (NMR) and mass spectrometry data to establish the connectivity of the atoms. The absolute configurations of the stereoisomers are typically determined using spectroscopic data analyses and by comparing experimental and calculated electronic circular dichroism (ECD) data.[2]

A graphical representation of the general neolignan biosynthetic pathway is provided below.

Biological Activity of Burchellin and its Stereoisomers

Research has demonstrated that burchellin and its stereoisomers exhibit a range of biological activities. A notable study highlighted their potent antiviral effects against coxsackie virus B3.[2] This finding is significant as it was the first report of bioactivity for these specific compounds.

Antiviral Activity

A study on the total synthesis of burchellin and its stereoisomers reported that these compounds were found to have potent antiviral effects against coxsackie virus B3.[2] While the study provides this important qualitative information, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for each stereoisomer, including this compound, was not detailed in the available literature.

Experimental Protocols

Isolation of Burchellin from Natural Sources

Burchellin and its stereoisomers are naturally found in plants of the Aniba genus, particularly Aniba burchellii.[1] The general procedure for their isolation involves the extraction of the plant material with organic solvents, followed by chromatographic separation.

General Extraction and Isolation Workflow:

A more detailed, though still general, protocol would involve the following steps:

-

Grinding: The dried and powdered wood of Aniba burchellii is subjected to grinding to increase the surface area for extraction.

-

Extraction: The powdered material is then extracted with a suitable organic solvent, such as hexane or ethanol, at room temperature for an extended period.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components based on polarity.

-

HPLC Purification: Fractions containing the compounds of interest are further purified by High-Performance Liquid Chromatography (HPLC), often using a chiral stationary phase, to isolate the individual stereoisomers, including this compound.[3]

Structural Elucidation Methodology

The definitive structure of an isolated compound like this compound is determined through a combination of modern spectroscopic techniques.

Key Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

-

Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, CD spectroscopy is crucial for determining the stereochemistry by comparing the experimental spectrum with calculated spectra for possible stereoisomers.[2]

Quantitative Data

Conclusion

This compound, as a stereoisomer of the neolignan burchellin, represents an interesting natural product with demonstrated antiviral potential. Its complex stereochemistry presents a challenge for both isolation and synthesis, but also an opportunity for the development of stereospecific therapeutic agents. While its relationship to the broader class of neolignans is well-established, a more detailed quantitative understanding of its biological activities is a critical next step for future research and potential drug development. This guide provides a foundational understanding of the current knowledge surrounding this compound and serves as a starting point for further investigation into this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Burchellin and its stereoisomers: total synthesis, structural elucidation and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Properties of Burchellin and Its Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burchellin, a neolignan natural product, and its stereoisomers have emerged as compounds of interest in the field of antiviral research. Possessing a complex core with three contiguous stereogenic centers, these molecules have demonstrated potent biological activities. This technical guide provides an in-depth overview of the current knowledge on the antiviral properties of burchellin and its stereoisomers, with a specific focus on their activity against Coxsackievirus B3 (CVB3). This document summarizes the available quantitative data, details the experimental protocols for assessing antiviral efficacy, and explores the potential mechanisms of action, including interactions with host cell signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Introduction

Lignans and neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units.[1] They are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral properties.[1] Burchellin, a neolignan isolated from plants such as Aniba burchelli, is characterized by a 2,3-dihydrobenzofuran core with three contiguous stereogenic centers.[2] The specific three-dimensional arrangement of these centers gives rise to multiple stereoisomers, each with potentially distinct biological activities.

Recent research has brought to light the antiviral potential of burchellin and its stereoisomers, particularly against enteroviruses.[2] This guide will focus on the quantitative assessment of this antiviral activity, the methodologies used for its determination, and the putative molecular mechanisms underlying its effects.

Quantitative Antiviral Data

The antiviral activity of burchellin and its stereoisomers has been most notably demonstrated against Coxsackievirus B3 (CVB3), a member of the Picornaviridae family and a causative agent of myocarditis.[2] The evaluation of four distinct stereoisomers revealed that their stereochemistry plays a crucial role in their antiviral efficacy.[2]

Table 1: Antiviral Activity of Burchellin Stereoisomers against Coxsackievirus B3 (CVB3)

| Compound | Stereochemistry | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 1a | (7S,8S,1′R) | 18.5 | >100 | >5.4 |

| ent-1a | (7R,8R,1′S) | 19.3 | >100 | >5.2 |

| 1b | (7S,8S,1′S) | 14.3 | >100 | >7.0 |

| ent-1b | (7R,8R,1′R) | 100 | >100 | >1.0 |

Data sourced from Wang et al., 2020.[2] IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀.

The data clearly indicates that stereoisomer 1b is the most potent inhibitor of CVB3 replication, with an IC₅₀ of 14.3 µM and a selectivity index greater than 7.0.[2] Interestingly, its enantiomer, ent-1b , exhibited significantly weaker activity, highlighting the stereospecific nature of the antiviral effect.[2] Both 1a and its enantiomer ent-1a showed moderate potency.[2]

While the antiviral activity of burchellin has been established against CVB3, its efficacy against other viruses, such as Dengue, Zika, Chikungunya, Influenza, or HIV, has not yet been reported in the available scientific literature. However, other lignans have demonstrated broad-spectrum antiviral activities, suggesting that burchellin and its analogs warrant further investigation against a wider range of viral pathogens.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antiviral properties of burchellin and its stereoisomers.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

-

Vero cells (or other suitable host cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compounds (Burchellin stereoisomers) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed Vero cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in DMEM. The final concentration of DMSO should be less than 0.5%.

-

Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by regression analysis of the dose-response curve.

Antiviral Activity Assay (Cytopathic Effect - CPE Inhibition Assay)

This assay measures the ability of a compound to inhibit the virus-induced damage to host cells.

Materials:

-

Vero cells

-

DMEM supplemented with 2% FBS

-

Coxsackievirus B3 (CVB3) stock

-

Test compounds (Burchellin stereoisomers) dissolved in DMSO

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

Formaldehyde (3.7% in PBS)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Seed Vero cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C.

-

Prepare serial dilutions of the test compounds in DMEM with 2% FBS.

-

Remove the growth medium and add 50 µL of the diluted compounds to the wells.

-

Add 50 µL of CVB3 suspension (at a multiplicity of infection - MOI - of 0.01) to the wells containing the compounds.

-

Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

-

Incubate the plates at 37°C in a 5% CO₂ incubator until the cytopathic effect in the virus control wells reaches approximately 80-90% (typically 48-72 hours).

-

Discard the supernatant and fix the cells with 100 µL of 3.7% formaldehyde for 30 minutes.

-

Wash the plates with water and stain with 100 µL of crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

Solubilize the stain by adding 100 µL of methanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) by regression analysis of the dose-response curve.

References

Methodological & Application

Application Notes and Protocols for the Isolation of 3a-Epiburchellin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. As an epimer of burchellin, it presents a significant challenge in isolation and purification due to the presence of multiple stereoisomers in its natural sources. This document provides detailed application notes and protocols for the successful isolation of this compound, focusing on advanced chromatographic techniques essential for the separation of closely related stereoisomers. The methodologies outlined are critical for researchers in natural product chemistry, pharmacology, and drug development who require high-purity this compound for their studies.

Source Material

The primary plant source for burchellin and its epimers, including this compound, is from species of the Virola genus, notably Virola sebifera. The protocols described herein are optimized for the extraction and purification from the seeds and leaves of this plant.

Experimental Protocols

Extraction of Crude Lignan Mixture from Virola sebifera

This protocol outlines the initial extraction of the total lignan content from the plant material.

Materials and Reagents:

-

Dried and powdered seeds or leaves of Virola sebifera

-

Hexane

-

Dichloromethane

-

95% Ethanol

-

Methanol

-

Deionized water

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: Macerate 100 g of the powdered plant material with 500 mL of hexane for 24 hours at room temperature to remove nonpolar constituents like fats and waxes. Filter the mixture and discard the hexane extract.

-

Extraction: Air-dry the defatted plant material and subsequently extract it with 500 mL of dichloromethane for 48 hours at room temperature with occasional shaking.

-

Alternative Extraction: Alternatively, for a broader range of lignans, extract the defatted plant material with 500 mL of 95% ethanol for 48 hours.

-

Concentration: Concentrate the dichloromethane or ethanol extract in vacuo using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude gummy extract.

-

Chlorophyll Removal (for leaf extracts):

-

Dissolve the crude extract in methanol.

-

Cool the methanolic solution to 5°C for 30 minutes to precipitate waxes and filter.

-

Dilute the filtrate with water to achieve a methanol:water ratio of 7:3.

-

Partition the aqueous methanol solution successively with hexane and then dichloromethane.

-

Collect the dichloromethane fraction, which will contain the lignan mixture, and evaporate the solvent.

-

Preliminary Purification by Flash Chromatography

This step aims to fractionate the crude extract to isolate a lignan-rich fraction.

Materials and Reagents:

-

Crude lignan extract

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Column Preparation: Pack a glass column with silica gel slurried in hexane.

-

Sample Loading: Dissolve the crude lignan extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be from 100:0 to 70:30 (hexane:ethyl acetate) over several column volumes.

-

Fraction Collection and Analysis: Collect fractions of 10-20 mL and monitor the separation by TLC. Visualize the spots under UV light (254 nm). Pool the fractions containing compounds with similar Rf values to those reported for burchellin and its isomers.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient elution) |

| Initial Solvent Ratio | 100:0 (Hexane:Ethyl Acetate) |

| Final Solvent Ratio | 70:30 (Hexane:Ethyl Acetate) |

| Detection | TLC with UV visualization (254 nm) |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This is a critical step for the separation of this compound from other stereoisomers. Preparative chiral phase HPLC is essential for obtaining the pure enantiomer.

Materials and Reagents:

-

Lignan-rich fraction from flash chromatography

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Preparative Chiral HPLC column (e.g., Chiralpak series)

-

HPLC system with a UV detector

Protocol for Preparative Chiral HPLC:

-

Column Selection: A chiral stationary phase is mandatory for the separation of enantiomers and diastereomers of burchellin. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective.

-

Mobile Phase Optimization: The mobile phase composition is critical for achieving separation. A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The ratio needs to be optimized to achieve baseline separation. Start with a mobile phase of 90:10 (hexane:isopropanol) and adjust the ratio as needed.

-

Sample Preparation: Dissolve the enriched lignan fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Preparative Chiral Column (e.g., Chiralpak AD-H or similar)

-

Mobile Phase: Hexane:Isopropanol (isocratic, ratio to be optimized, e.g., 85:15)

-

Flow Rate: 5-10 mL/min (for preparative scale)

-

Detection: UV at 280 nm

-

Injection Volume: Dependent on column size and sample concentration.

-

-

Fraction Collection: Collect the fractions corresponding to each separated peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under the same or modified conditions.

-

Structure Elucidation: Confirm the identity and stereochemistry of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Parameter | Value |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane:Isopropanol (e.g., 85:15 v/v) |

| Flow Rate | 5-10 mL/min |

| Detection Wavelength | 280 nm |

Visualization of the Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Data Presentation

The following table summarizes the key quantitative parameters that should be recorded during the isolation process. Actual values will vary depending on the specific plant material and experimental conditions.

| Parameter | Unit | Expected Range | Notes |

| Yield of Crude Extract | % (w/w) | 2 - 10 | Based on the initial dry weight of plant material. |

| Yield of Lignan-rich Fraction | % (w/w) | 0.5 - 2 | Based on the crude extract weight. |

| Purity of this compound after HPLC | % | > 95 | Determined by analytical HPLC. |

| Recovery from Preparative HPLC | % | 50 - 80 | Dependent on the resolution and loading. |

Conclusion

The isolation of this compound from its natural source is a multi-step process that requires careful optimization of both extraction and chromatographic purification techniques. The use of preparative chiral HPLC is indispensable for the separation of this specific epimer from a complex mixture of stereoisomers. The protocols and data presented in these application notes provide a comprehensive guide for researchers to obtain high-purity this compound for further biological and pharmacological investigations. It is recommended that all isolated compounds be thoroughly characterized by modern spectroscopic methods to confirm their identity and purity.

Application Notes and Protocols for the Analytical Characterization of 3a-Epiburchellin and Related Neolignans

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a neolignan natural product. Due to the limited availability of detailed analytical data for this compound (CAS 155551-61-4) in publicly accessible literature, this document provides a comprehensive guide to the analytical methods for the characterization of the closely related and well-documented parent compound, burchellin. The methodologies and representative data presented herein are directly applicable to the structural elucidation and purity assessment of this compound and other related neolignans. These compounds share a common bicyclo[3.2.1]octanoid core, leading to similar spectral characteristics.

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive characterization of these molecules. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to assist researchers in their analytical endeavors.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of neolignans like burchellin and its epimers. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and confirming the stereochemistry.

Representative NMR Data for Burchellin

The following tables summarize the ¹H and ¹³C NMR spectral data for burchellin, which can be used as a reference for the characterization of this compound. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for Burchellin (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2-H | 4.88 | d | 8.5 |

| 3-H | 3.45 | m | |

| 4-Hα | 2.15 | dd | 13.0, 5.0 |

| 4-Hβ | 1.90 | t | 13.0 |

| 5-H | 5.15 | d | 6.0 |

| 6'-H | 6.95 | d | 2.0 |

| 2'-H | 6.90 | d | 8.0 |

| 5'-H | 6.85 | dd | 8.0, 2.0 |

| 7'-H | 5.95 | m | |

| 8'-H | 5.10 | d | 17.0 |

| 8'-H | 5.08 | d | 10.5 |

| 3-OCH₃ | 3.90 | s | |

| 4'-OCH₃ | 3.88 | s | |

| 3'-OCH₃ | 3.85 | s |

Table 2: ¹³C NMR Data for Burchellin (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 135.2 |

| 2 | 88.1 |

| 3 | 54.5 |

| 4 | 40.1 |

| 5 | 82.5 |

| 6 | 130.8 |

| 1' | 131.5 |

| 2' | 109.2 |

| 3' | 148.9 |

| 4' | 148.5 |

| 5' | 111.1 |

| 6' | 118.5 |

| 7' | 137.8 |

| 8' | 115.2 |

| 3-OCH₃ | 56.1 |

| 4'-OCH₃ | 55.9 |

| 3'-OCH₃ | 55.8 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and coupling constants.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlate proton signals with their directly attached carbon atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons to establish the carbon skeleton and connectivity of substituents.

-

Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).

II. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.

Representative Mass Spectrometry Data for Burchellin

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Burchellin

| Ionization Mode | Formula | Calculated m/z | Found m/z |

| ESI+ | C₂₁H₂₄O₅Na⁺ | 379.1516 | 379.1512 |

Expected Fragmentation Pattern

The fragmentation of neolignans like burchellin typically involves the cleavage of the bonds connecting the two phenylpropanoid units and the loss of substituents. A proposed fragmentation pathway can be elucidated using tandem MS (MS/MS) experiments.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Full Scan MS: Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

-

Data Analysis: Analyze the accurate mass data to determine the elemental composition. Interpret the fragmentation pattern to confirm the structure.

III. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and purity assessment of this compound and related compounds. A reversed-phase HPLC method is generally suitable for the analysis of these moderately polar compounds.

Representative HPLC Method for Burchellin Analysis

Table 4: HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient) |

| Gradient | 0-20 min: 40-80% Acetonitrile |

| 20-25 min: 80% Acetonitrile | |

| 25-30 min: 80-40% Acetonitrile | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Method Validation: Validate the analytical method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

Analysis: Inject the sample and analyze the chromatogram to determine the retention time and peak area. Purity can be assessed by the relative peak area.

IV. Visualizations

Experimental Workflow for Characterization

Application Notes and Protocols for Antiviral Research Using 3a-Epiburchellin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. 3a-Epiburchellin, a novel synthetic compound, has been identified as a potential candidate for antiviral drug development. These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound's antiviral activity, cytotoxicity, and potential mechanism of action. The following protocols are designed to guide researchers in conducting standardized assays to determine the efficacy and safety profile of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro assays with this compound against various viruses.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Influenza A (H1N1) | MDCK | 3.8 | 290 | 76.3 |

| Influenza A (H1N1) | Calu-3 | 26 | 420 | 16.2 |

| Dengue Virus (DENV-2) | HEK-293 | 2.1 | 61.4 | 29.2 |

| Zika Virus (ZIKV) | HEK-293 | 2.3 | 61.4 | 26.7 |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 2.0 | >100 | >50 |

IC50 (50% inhibitory concentration) is the concentration of this compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to host cells, which is crucial for distinguishing antiviral effects from general cytotoxicity.[1][2]

Materials:

-

Host cell line (e.g., MDCK, Vero, HEK-293)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Protocol:

-

Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of this compound to inhibit viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

Host cell line

-

Virus stock of known titer

-

Complete cell culture medium

-

This compound stock solution

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Protocol:

-

Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of this compound in infection medium (serum-free medium).

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C (to test for virucidal activity) or add the compound directly to the cells before, during, or after infection.[1]

-

Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces countable plaques.

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with medium containing different concentrations of this compound and agarose or methylcellulose.

-

Incubate the plates until plaques are visible.

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques and calculate the IC50 value.

Time-of-Addition Assay

This assay helps to identify the stage of the viral life cycle that is targeted by this compound.[3]

Materials:

-

Host cell line

-

High-titer virus stock

-

This compound

-

Reference antiviral drugs with known mechanisms of action

-

96-well plates

Protocol:

-

Seed host cells in a 96-well plate.

-

Infect the cells with a high MOI of the virus.

-

Add this compound at different time points post-infection (e.g., -2, 0, 2, 4, 6, 8 hours).

-

Include reference compounds that inhibit specific stages of the viral life cycle (e.g., entry inhibitors, replication inhibitors, release inhibitors).

-

After a single replication cycle (e.g., 24-48 hours), quantify the viral yield (e.g., by plaque assay, qRT-PCR, or ELISA).

-

Plot the percentage of inhibition against the time of compound addition to determine the window of antiviral activity.

Visualizations

Caption: Experimental workflow for antiviral evaluation.

Caption: Potential inhibition of viral lifecycle stages.

Caption: Hypothetical signaling pathway inhibition.

References

- 1. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of 3a-Epiburchellin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a stereoisomer of Burchellin, a neolignan natural product. While research on the biological activities of Burchellin and its stereoisomers has indicated antiviral and insecticidal properties, the specific biological effects of this compound, particularly in the context of human diseases such as cancer, remain largely unexplored.[1][2] This document provides a comprehensive set of detailed experimental protocols to enable researchers to investigate the potential therapeutic effects of this compound, with a primary focus on its application in cancer research. The following protocols outline a systematic approach to characterizing its cytotoxic effects, its impact on apoptosis and the cell cycle, and to begin elucidating its mechanism of action.

Section 1: Assessment of Cytotoxicity

Application Note: The initial step in evaluating a novel compound for its anti-cancer potential is to determine its cytotoxic activity against a panel of cancer cell lines. This allows for the determination of the concentration range over which the compound is effective and provides initial insights into its potential selectivity towards cancerous versus non-cancerous cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1.1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in the cell culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Data Presentation:

| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |

| MCF-7 | Value | Value |

| A549 | Value | Value |

| HCT116 | Value | Value |

| MCF-10A | Value | Value |

Section 2: Investigation of Apoptosis Induction

Application Note: A key mechanism by which many anti-cancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Identifying whether this compound induces apoptosis is a critical step in understanding its mode of action. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 2.1: Annexin V/PI Staining for Apoptosis

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained and single-stained controls to set up the compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Data Presentation:

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | Value | Value | Value |

| This compound (0.5x IC50) | Value | Value | Value |

| This compound (1x IC50) | Value | Value | Value |

| This compound (2x IC50) | Value | Value | Value |

Section 3: Cell Cycle Analysis

Application Note: Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M). Analyzing the cell cycle distribution of cells treated with this compound can provide insights into its mechanism of action. Propidium iodide staining of DNA followed by flow cytometry is a standard method for this analysis.

Protocol 3.1: Propidium Iodide Staining for Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (10 mg/mL)

-

Propidium Iodide (1 mg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells and treat with this compound as described in Protocol 2.1.

-

Harvest the cells by trypsinization.

-

-

Fixation:

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 300 µL of PBS.

-

While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Data Presentation:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | Value | Value | Value |

| This compound (0.5x IC50) | Value | Value | Value |

| This compound (1x IC50) | Value | Value | Value |

| This compound (2x IC50) | Value | Value | Value |

Visualizations

Experimental Workflow

Caption: A logical workflow for the initial biological characterization of this compound.

Hypothetical Signaling Pathway

Caption: A hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

References

Application Notes and Protocols: 3a-Epiburchellin as a Reference Standard in Phytochemical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3a-Epiburchellin is a lignan compound that has been identified in plant species such as Ocotea cymbarum. As a distinct phytochemical entity, it holds potential for use as a reference standard in the quality control of raw herbal materials, standardized extracts, and finished phytopharmaceutical products. Its unique chemical structure also makes it a valuable tool for researchers investigating the pharmacological properties of lignans.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis. The methodologies described herein are based on established analytical techniques for the quantification of lignans and can be adapted and validated for specific research and quality control needs.

Chemical Information:

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 155551-61-4[1][2][3][4] |

| Chemical Class | Lignan |

| Reported Purity | ≥95%[2] |

| Natural Source | Ocotea cymbarum[5] |

Applications

As a certified reference standard, this compound is intended for the following applications:

-

Quality Control: To ensure the identity, purity, and content of this compound in herbal raw materials and finished products.

-

Method Development and Validation: As a primary reference for the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Pharmacokinetic Studies: To enable the accurate quantification of this compound and its metabolites in biological matrices.

-

Biological Activity Screening: As a standardized compound for investigating the pharmacological effects of lignans.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Optimization and validation are required for specific matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a robust and widely used technique for the analysis of lignans in plant extracts.

Workflow for HPLC Analysis of this compound:

Caption: A generalized workflow for the quantitative analysis of this compound using HPLC.

3.1.1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is recommended for optimal separation of lignans.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 280 nm is suitable for many lignans.[7]

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

3.1.2. Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.3. Sample Preparation (Illustrative for Plant Material):

-

Weigh 1 g of dried and powdered plant material.

-

Extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 3000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

3.1.4. Illustrative Quantitative Data:

The following table presents hypothetical data for a calibration curve of this compound, which would be necessary for method validation.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |